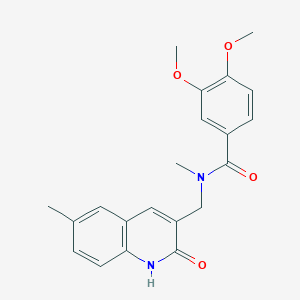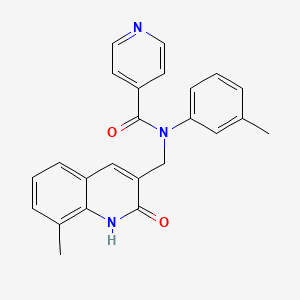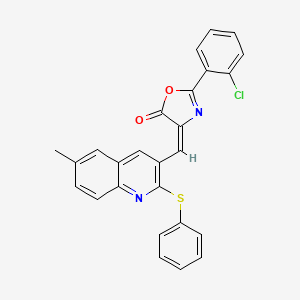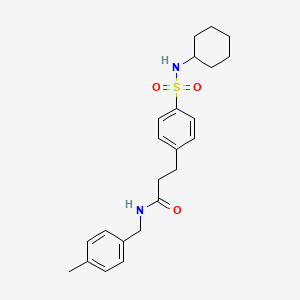
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, also known as CSPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of neuroscience. CSPB is a synthetic compound that belongs to the family of sulfonamide derivatives and has been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. This compound has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification responses in cells, and to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. It has also been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is its ability to selectively target specific signaling pathways involved in various diseases, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility and bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, including the development of more effective and efficient synthesis methods, the investigation of its potential applications in other fields such as cancer research, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide involves the reaction of N-cyclohexylsulfamide with 4-bromoacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 4-methylbenzoyl chloride. The final product is obtained through recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-7-9-20(10-8-18)17-24-23(26)16-13-19-11-14-22(15-12-19)29(27,28)25-21-5-3-2-4-6-21/h7-12,14-15,21,25H,2-6,13,16-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOOKOYUJJMGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)
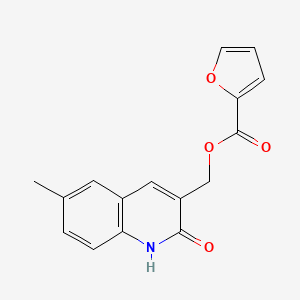


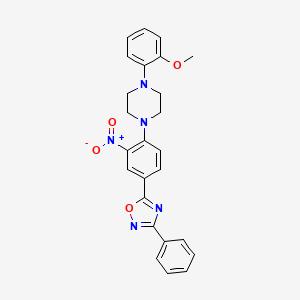

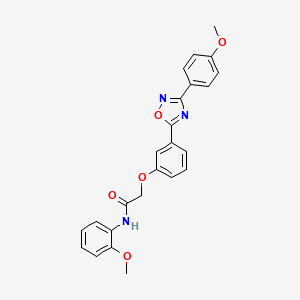
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
